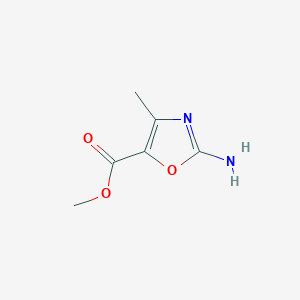

2-氨基-4-甲基恶唑-5-羧酸甲酯

描述

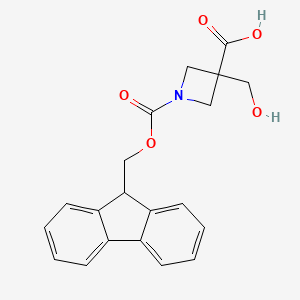

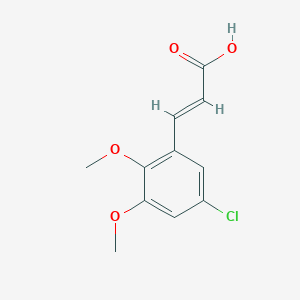

Methyl 2-amino-4-methyloxazole-5-carboxylate is a compound that serves as a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Its molecular structure, which includes an oxazole ring, is a common motif in medicinal chemistry due to its relevance in biological systems.

Synthesis Analysis

The synthesis of related oxazole derivatives has been reported through various methods. For instance, a simple strategy for synthesizing methyl 4-amino-2,2-dioxo-2,5-dihydro-1,2λ^6-oxathiole-3-carboxylates involves the reaction of cyanohydrins with methyl 2-(chlorosulfonyl)acetate, followed by a CSIC reaction under Et3N-mediated conditions . Another synthesis approach for 5-methyl-1,4,2-dioxazole is a gold-catalyzed [4 + 1] heterocyclization of nonactivated alkyne and hydroxamic acid, which is noted for its high efficiency and mild reaction conditions . Additionally, the enantioselective synthesis of a closely related compound, methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, was achieved via a Pd-catalyzed amide coupling followed by bromination and DBU-promoted cyclization .

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms. The crystal structure of ethyl 2-amino-oxazole-5-carboxylate, a related compound, reveals planar sheets connected by intermolecular hydrogen bonding, with interactions between sheets limited to dipole-dipole interactions .

Chemical Reactions Analysis

Oxazole derivatives undergo various chemical reactions. For example, 2-amino-4-methyloxazole reacts with aldehydes to introduce a hydroxymethyl function at the C-5 position, a reaction specific to 4-alkyl substituted-2-aminooxazoles . The nature of the aldehyde significantly affects the yield of the product formed.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The presence of the oxazole ring contributes to the compound's stability and reactivity. The intermolecular hydrogen bonding, as seen in the crystal structure of ethyl 2-amino-oxazole-5-carboxylate, suggests that these compounds may have solid-state properties conducive to forming stable crystalline materials . The compatibility with various functional groups, as seen in the gold-catalyzed synthesis method, indicates that these compounds can be modified to enhance their physical and chemical properties for specific applications .

科学研究应用

对映选择性合成

2-氨基-4-甲基恶唑-5-羧酸甲酯已用于对映选择性合成中。具体而言,它通过 Pd 催化的酰胺与乙烯基三氟甲磺酸酯偶联,然后形成恶唑,以高光学纯度合成。在不发生外消旋的情况下获得了恶唑亚基位置异构体,突出了其在复杂的大环唑肽中创建特定异构体的潜力 (Magata 等人,2017 年)。

分子共晶研究

在晶体工程中,该化合物有助于理解分子间缔合。例如,使用单晶 X 射线技术制备并研究了 2-氨基-5-氯苯并恶唑的三个加合物结构,提供了对氢键缔合中组成非氢原子的空间差异的见解 (Lynch 等人,2000 年)。

复杂恶唑的合成

该化合物还在合成更复杂的恶唑中发挥作用,例如天然产物虹吸唑 A 和 B。它用于制备 4-羧乙氧基-5-甲基-2-(苯磺酰基)甲基恶唑,这是这些独特天然产物全合成的构建模块 (Zhang & Ciufolini,2009 年)。

氨基酸缀合物研究

2-氨基-4-甲基恶唑-5-羧酸甲酯已用于研究半抗原的氨基酸缀合物。这涉及该化合物与甲胺的反应,并与 2-苯基恶唑-4-羧酸偶联,从而合成和表征了几种结晶缀合物 (Benoiton 等人,2009 年)。

属性

IUPAC Name |

methyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3-4(5(9)10-2)11-6(7)8-3/h1-2H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMIXLXCTUACQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

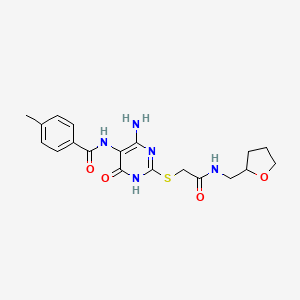

![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2515384.png)

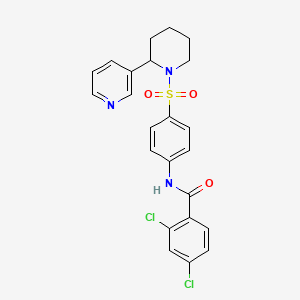

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2515386.png)

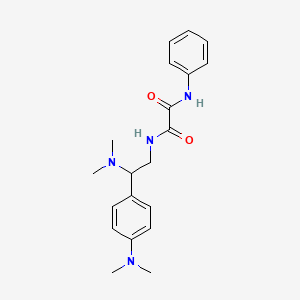

![(2E)-3-[(3,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2515395.png)

![4-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-hydroxypropyl)butanamide](/img/structure/B2515406.png)